molecular formula C14H18FNO3S B8484947 Agn-PC-004N6H CAS No. 720698-83-9

Agn-PC-004N6H

Cat. No. B8484947
Key on ui cas rn: 720698-83-9
M. Wt: 299.36 g/mol
InChI Key: TZSHWDXUHYEZGS-UHFFFAOYSA-N
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Patent
US08642801B2

Procedure details

To a solution of 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine (1.96 g, 13.7 mmol) in acetone (30 mL) was added 1,3-propane sultone (1.74 g, 14.5 mmol). The mixture was stirred at reflux overnight. Only a small amount of compound precipitated. The resulting suspension was cooled to room temperature with stiffing and a larger amount of solid precipitated. The suspension was heated with the addition of a small amount of MeOH until complete dissolution of the solid. The resulting solution was stirred at reflux for a few minutes and was cooled to room temperature with stiffing. The solid was collected by filtration, washed with MeOH and dried in vacuo. This allowed the isolation of compound F, 1.33 g (32%).
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH:13]=2)=[CH:4][CH:3]=1.[CH2:14]1[CH2:20][S:17](=[O:19])(=[O:18])[O:16][CH2:15]1>CC(C)=O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH2:13][CH2:12][N:11]([CH2:15][CH2:14][CH2:20][S:17]([OH:19])(=[O:18])=[O:16])[CH2:10][CH:9]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.96 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1CCNCC1
Name
Quantity
1.74 g
Type
reactant
Smiles
C1COS(=O)(=O)C1
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Only a small amount of compound precipitated
CUSTOM
Type
CUSTOM
Details
a larger amount of solid precipitated
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was heated with the addition of a small amount of MeOH until complete dissolution of the solid
STIRRING
Type
STIRRING
Details
The resulting solution was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a few minutes
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature with stiffing
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with MeOH
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)C=1CCN(CC1)CCCS(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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